

# An In-depth Technical Guide to Isovalerophenone: Discovery and History

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## Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632

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This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **isovalerophenone**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's physical and chemical characteristics, outlines its synthesis, and discusses its known biological context.

## Discovery and Historical Context

The history of **isovalerophenone** is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Friedel-Crafts acylation. Discovered in 1877 by Charles Friedel and James Mason Crafts, this reaction provided a novel method for the synthesis of aromatic ketones. While a definitive record of the first synthesis of **isovalerophenone** is not readily available in seminal literature, its creation is a direct application of the Friedel-Crafts acylation principle.

The reaction involves the electrophilic aromatic substitution of benzene with an acyl halide, in this case, isovaleroyl chloride, using a Lewis acid catalyst such as aluminum chloride. This process allows for the formation of a carbon-carbon bond between the aromatic ring and the acyl group, yielding **isovalerophenone**.

Other documented methods for the production of **isovalerophenone** include the reduction of iso-butyl phenylcarbinol and the reaction of benzonitrile with iso-butyl magnesium chloride followed by hydration[1].

## Physicochemical Properties

**Isovalerophenone**, also known as 3-methyl-1-phenyl-1-butanone or isobutyl phenyl ketone, is a colorless to pale yellow liquid[1]. It is characterized by the following quantitative properties:

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[2]
Molecular Weight	162.23 g/mol	[2]
CAS Number	582-62-7	[2]
Boiling Point	72-74 °C at 3 mmHg	[1][3]
Density	0.966 g/mL at 25 °C	[1][3]
Refractive Index (n <sub>20/D</sub> )	1.512	[1][3]
Flash Point	99 °C (closed cup)	[3]
LogP	3.046 (estimated)	[1]

## Synthesis of Isovalerophenone

The primary and most common method for the synthesis of **isovalerophenone** is the Friedel-Crafts acylation of benzene with isovaleroyl chloride.

### Experimental Protocol: Friedel-Crafts Acylation

Materials:

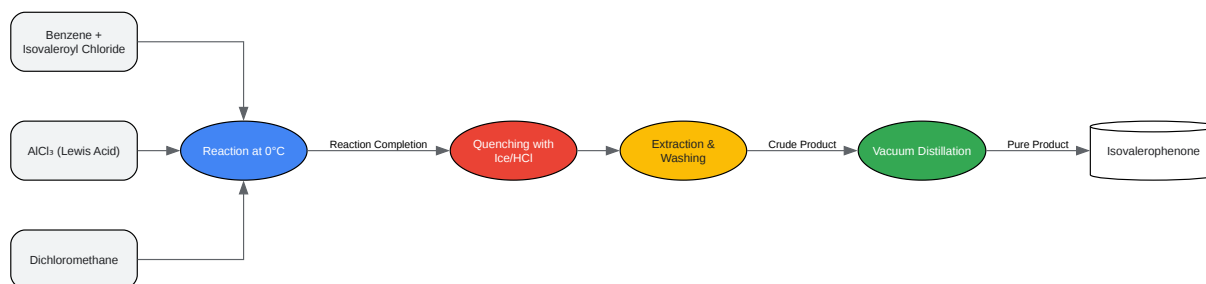
- Benzene
- Isovaleroyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dry dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (solvent)
- Concentrated hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

#### Procedure:

- In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.
- Cool the mixture to  $0^\circ\text{C}$  using an ice bath.
- Slowly add isovaleroyl chloride, dissolved in dry dichloromethane, to the stirred suspension.
- After the addition of isovaleroyl chloride, add benzene, also dissolved in dry dichloromethane, dropwise to the reaction mixture while maintaining the temperature at  $0^\circ\text{C}$ .
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation to yield pure **isovalerophenone**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **isovalerophenone** via Friedel-Crafts acylation.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of scientific literature detailing any significant biological activity or involvement in signaling pathways for **isovalerophenone**. Searches of prominent scientific databases do not yield studies investigating its pharmacological, toxicological, or metabolic effects in biological systems. Its primary utility appears to be as a synthetic organic compound and a building block in chemical synthesis. The compound is not reported to be found in nature<sup>[4]</sup>.

## Conclusion

**Isovalerophenone** is a well-characterized aromatic ketone whose synthesis is a classic example of the Friedel-Crafts acylation. While its historical discovery is not pinpointed to a specific publication, its existence is a logical consequence of this foundational reaction. Its physicochemical properties are well-documented, and its synthesis is straightforward. To date, **isovalerophenone** has not been a subject of significant biological investigation, and its role remains primarily within the realm of synthetic organic chemistry. Further research would be required to explore any potential biological activities or applications in drug development.

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